Dragabine

Description

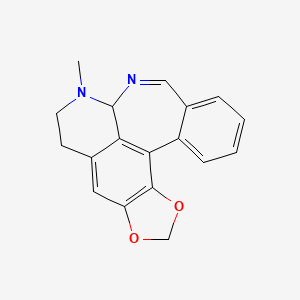

Structure

2D Structure

3D Structure

Properties

CAS No. |

107030-45-5 |

|---|---|

Molecular Formula |

C18H16N2O2 |

Molecular Weight |

292.3 g/mol |

IUPAC Name |

11-methyl-3,5-dioxa-11,13-diazapentacyclo[10.8.1.02,6.08,21.015,20]henicosa-1(21),2(6),7,13,15,17,19-heptaene |

InChI |

InChI=1S/C18H16N2O2/c1-20-7-6-11-8-14-17(22-10-21-14)16-13-5-3-2-4-12(13)9-19-18(20)15(11)16/h2-5,8-9,18H,6-7,10H2,1H3 |

InChI Key |

IYXPLTSTKGDBLL-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1N=CC5=CC=CC=C54)OCO3 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of Dragabine and Its Analogues

Positional and Substituent Effects on Biological Activity

Positional and substituent effects examine how the location and nature of chemical groups attached to the core structure of Dragabine or its analogues influence their biological activity lasalle.edulibretexts.org. Substituents can affect a molecule's electronic and steric properties, which in turn impact its interaction with biological targets lasalle.eduaps.org. Electron-donating or withdrawing groups can alter the electron density distribution within the molecule, affecting binding affinity and reactivity lasalle.edulibretexts.org. Steric effects, related to the size and shape of substituents, can influence how well a molecule fits into a binding site lasalle.edu.

In the context of SAR, altering substituents at different positions on the this compound scaffold or its analogues can reveal which parts of the molecule are critical for activity and how modifications affect potency or selectivity. For example, studies on other compound classes have shown that the nature and position of substituents significantly impact activity and even regiochemistry in reactions libretexts.orgnih.gov. While specific detailed data tables on positional and substituent effects for this compound were not extensively found in the search results, the general principles of how these effects operate are well-established in SAR studies lasalle.edulibretexts.orgaps.orglibretexts.org.

Stereochemical Influences on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a significant role in its interaction with biological targets, as many biological systems are chiral numberanalytics.comnih.gov. Different stereoisomers of a compound can exhibit vastly different biological activities nih.gov. This is because the precise spatial orientation of functional groups is critical for effective binding to receptors, enzymes, or other biomolecules numberanalytics.com.

For this compound and its analogues, the stereochemistry of chiral centers, if present, would be a key factor in their biological activity. Studies on other compound series, such as minodronate analogues, have demonstrated that stereochemistry-dependent interactions can account for significant differences in potency nih.gov. Determining the absolute configuration of active stereoisomers and understanding how their 3D structure influences binding is a crucial aspect of SAR nih.gov. The synthesis and evaluation of different stereoisomers of this compound analogues would provide insights into the stereochemical requirements for activity.

In Silico Approaches to SAR Prediction

In silico, or computational, approaches are increasingly used in SAR studies to predict biological activity and guide the design of new compounds patsnap.comcollaborativedrug.comnih.gov. Techniques such as molecular modeling, docking simulations, and virtual screening allow researchers to simulate molecular interactions and estimate binding affinities without extensive experimental work patsnap.comnih.gov.

For this compound and its analogues, in silico methods can be employed to:

Predict the binding mode and affinity of compounds to potential biological targets.

Evaluate the impact of structural modifications on binding interactions.

Screen virtual libraries of this compound analogues to identify promising candidates for synthesis and testing.

Develop predictive models for biological activity based on structural features.

These computational tools can accelerate the SAR process by prioritizing compounds with a higher likelihood of desired activity collaborativedrug.comnih.gov. Studies on other compound classes targeting various biological targets, including viral proteases, have successfully utilized molecular docking and virtual screening to identify potential inhibitors and understand SAR chemrxiv.orgmdpi.comarxiv.orgijpras.com.

Development of SAR Models

The information gathered from experimental studies on positional/substituent effects and stereochemistry, combined with insights from in silico approaches, contributes to the development of SAR models patsnap.comcollaborativedrug.com. These models aim to establish a relationship between the structural features of this compound analogues and their observed biological activities patsnap.comcollaborativedrug.com.

SAR models can be qualitative or quantitative (QSAR) patsnap.com. Qualitative models describe general trends, such as identifying functional groups or structural motifs essential for activity. QSAR models use mathematical and statistical methods to build predictive relationships between structural descriptors (numerical representations of molecular features) and biological activity patsnap.comwikipedia.org.

Developing SAR models for this compound would involve:

Collecting and organizing biological activity data for this compound and a series of its analogues.

Calculating relevant molecular descriptors for each compound.

Using statistical methods (e.g., regression analysis, machine learning) to build models that correlate structural descriptors with biological activity.

Validating the models using external datasets.

These models can then be used to predict the activity of new, untested this compound analogues, guiding further synthesis and optimization efforts collaborativedrug.com. The development of robust SAR models is crucial for rational drug design and lead optimization nih.gov.

Based on a comprehensive search of scientific and chemical databases, there is no publicly available information on a chemical compound named "this compound." This name does not appear in chemical registries or published research literature.

It is possible that "this compound" may be a typographical error, a very new or internal compound name not yet in the public domain, or a fictional substance. The search did identify similarly named compounds, such as Tiagabine, an anticonvulsant medication, and Drahebenine, a natural phenolic alkaloid. However, per the instructions to focus solely on "this compound," no article can be generated.

Due to the lack of any research data on a compound named "this compound," it is not possible to provide scientifically accurate content for the requested outline on its molecular mechanisms of action, target identification, or binding dynamics.

Molecular Mechanisms of Action Research

Receptor and Enzyme Binding Dynamics

Enzyme Inhibition/Activation Kinetics

No data is available on the effects of "Dragabine" on enzyme kinetics.

Modulation of Cellular Pathways

There is no information regarding the modulation of cellular pathways by "this compound."

Signal Transduction Pathway Analysis

No studies were found that analyze the effect of "this compound" on signal transduction pathways.

Transcriptomic and Proteomic Profiling

No transcriptomic or proteomic data related to "this compound" exposure is available in the scientific literature.

Ion Channel Modulation Investigations

There are no published investigations into the modulation of ion channels by "this compound."

Transporter Interaction Studies

No studies on the interaction between "this compound" and cellular transporters have been found.

Identification of Transporter Substrates/Inhibitors

There is no data to identify "this compound" as a substrate or inhibitor of any known transporter.

Following a comprehensive search for the chemical compound “this compound,” no scientifically verifiable information or research data could be found. The name does not appear in reputable chemical databases or peer-reviewed scientific literature. It is possible that "this compound" is a fictional or hypothetical compound, a proprietary code name not in the public domain, or a significant misspelling of another compound.

As a result, it is not possible to generate a scientifically accurate article on the "" or the "Mechanistic Studies of Transporter-Mediated Processes" for a compound for which no research exists. Providing such an article would require the fabrication of data and research findings, which would be misleading and scientifically unsound.

Therefore, the requested article cannot be provided. If "this compound" is a misspelling, please provide the correct compound name for a new search.

Preclinical Pharmacological Research Models and Techniques

In Vitro Pharmacological Efficacy Studies (Mechanistic Focus)

In vitro studies are fundamental for investigating the cellular and biochemical mechanisms by which a compound exerts its effects. These controlled environments allow for detailed analysis of drug-target interactions and cellular responses.

Cell-Based Assay Systems

Cell-based assays are widely utilized in preclinical research to assess the biological activity of compounds within a living cellular context. These assays can provide insights into a compound's effects on cell viability, proliferation, signaling pathways, and other cellular processes. mdpi.com They reflect molecular interactions within a cellular environment, involving multiple biochemical pathways and their interactions and effects. mdpi.com Cell-based models are frequently used for high-throughput screening, particularly for orally available drugs. mdpi.com

Biochemical Assays

Biochemical assays focus on the interaction of a compound with specific biological molecules, such as enzymes or receptors, outside of a living cell. These assays are essential for determining binding affinity, enzyme inhibition or activation, and other direct molecular interactions. gd3services.com Various detection technologies are employed in biochemical assays, including fluorescence, fluorescence polarization (FP), fluorescence resonance energy transfer (FRET), time-resolved fluorescence (TRF), homogeneous time-resolved fluorescence (HTRF), absorbance, ultra-sensitive luminescence, and AlphaScreen®. gd3services.com These assays are used to test the binding affinity or inhibitory activity of a drug candidate with its target enzyme or receptor molecule. gd3services.com

Examples of biochemical assays include activity assays (such as radiometric, GPCR activation, transporter uptake, luminescence, fluorometric, and calorimetric enzyme assays) and binding assays (such as radioligand binding, FP-based, FRET/TR-FRET-based, ELISA-based, and Electrophoretic Mobility Shift assays). dalriadatx.com

Advanced In Vitro Models (e.g., Organ-on-a-Chip)

Advanced in vitro models, such as organ-on-a-chip systems, represent a significant advancement in preclinical research by mimicking the complex structures and functions of human organs and tissues more closely than traditional 2D cell cultures. uu.nlharvard.eduwikipedia.org These microfluidic devices contain channels lined with living human cells, recapitulating organ-level physiology and allowing for the study of complex biological responses under more physiologically relevant conditions. harvard.eduwikipedia.orgemulatebio.comnih.gov Organ-on-a-chip technology can simulate the pathological and toxicological interactions between different organs or tissues and reflect the collaborative response of multiple organs to drugs. biorxiv.org They offer advantages such as high-throughput capability and the potential to reduce the reliance on animal testing while improving the translatability of results to humans. mdpi.comuu.nlnih.govnih.gov Examples of organ chips developed include models for the lung, liver, kidney, heart, intestine, skin, bone, cartilage, and the blood-brain barrier. harvard.eduwikipedia.org

Mechanistic Studies in Animal Models

Animal models are indispensable for studying the effects of a compound within a complex living system, providing crucial data on efficacy, safety, and pharmacokinetics in a whole organism context. researchgate.netnih.gov While in vitro methods offer valuable insights, validation of candidate treatments often requires in vivo studies due to the complexity of most diseases. researchgate.net

Model Selection and Validation for Specific Research Questions

The selection and validation of appropriate animal models are critical for addressing specific research questions in preclinical studies. Different animal models are available to mimic various human diseases and physiological conditions. researchgate.netnih.govnih.gov For instance, various animal models have been developed to study diabetic retinopathy, although none perfectly replicate the entire human condition. nih.gov Researchers must select models that best reflect the aspects of the disease or biological process being investigated. nih.gov Genetically modified mice, including inbred strains, mutants, gene knockouts, and 'humanized' mice, are engineered to mimic specific human diseases based on their genetic basis. researchgate.net The validation of these models ensures their relevance and reliability for studying disease mechanisms and evaluating potential therapies. researchgate.net

In Vivo Pharmacokinetic Research in Preclinical Species (Mechanistic aspects: absorption, distribution, metabolism, excretion pathways, interspecies differences)

In vivo pharmacokinetic (PK) studies in preclinical species are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) within a living organism. admescope.comnih.govmdpi.commedicaljournalshouse.com These studies provide critical data on systemic exposure, clearance, and bioavailability, which are vital for predicting human pharmacokinetics and informing clinical trial design. admescope.comnih.govpsu.edu

Typical preclinical PK experiments involve administering the compound (often orally and intravenously) and collecting biological samples, such as blood, over time to measure drug concentrations. admescope.com This allows for the determination of key PK parameters like peak plasma concentration (Cmax), time to reach peak concentration (Tmax), clearance, half-life, and oral bioavailability. admescope.com More advanced studies may involve collecting urine, feces, or tissue samples to investigate excretion pathways and tissue distribution. admescope.com

Mechanistic aspects of ADME pathways are explored to understand how the compound interacts with biological systems. This includes studying absorption mechanisms, distribution to various tissues and organs, metabolic transformations by enzymes (such as cytochrome P450 enzymes), and excretion routes (e.g., renal or biliary). nih.govmedicaljournalshouse.comnih.govbioivt.com

Interspecies differences in PK are a significant consideration in preclinical research. nih.govresearchgate.netnih.govresearchgate.netyoutube.comnih.gov Differences in absorption, distribution, metabolism, and excretion can vary considerably between species due to variations in physiological factors, enzyme activity, and transporter function. researchgate.netnih.govresearchgate.netyoutube.com For example, differences in drug metabolism, particularly involving cytochrome P450 enzymes, are a major factor contributing to interspecies PK differences. researchgate.netyoutube.com Understanding these differences is crucial for extrapolating preclinical data to predict human pharmacokinetics accurately. psu.edunih.govthno.org Allometric scaling and physiologically based PK (PBPK) models are used to predict human PK parameters from preclinical data, although challenges remain in accurately predicting human responses based solely on animal data. nih.govpsu.eduthno.orgmedsci.org

Data Table: Preclinical Pharmacokinetic Parameters (Illustrative Example - Not specific to Dragabine)

| Species | Dose Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) | Bioavailability (%) |

| Rat | Oral | 5 | 150 | 1.0 | 600 | 3.0 | 60 |

| Rat | IV | 2 | - | - | 400 | 2.5 | - |

| Dog | Oral | 3 | 200 | 1.5 | 900 | 4.0 | 75 |

| Dog | IV | 1 | - | - | 500 | 3.5 | - |

Physiologically-Based Pharmacokinetic (PBPK) Modeling and Simulation

Physiologically-Based Pharmacokinetic (PBPK) modeling is a mathematical technique used to predict the absorption, distribution, metabolism, and excretion (ADME) of chemical substances in humans and other animal species. wikipedia.org PBPK models aim to be mechanistic by mathematically describing the anatomical, physiological, physical, and chemical phenomena involved in complex ADME processes. wikipedia.org These models represent the body as a series of interconnected compartments corresponding to specific organs or tissues, with connections representing blood or lymph flow. wikipedia.org Differential equations are used to describe the movement and concentration of a substance within these compartments, with parameters representing physiological factors such as blood flow rates, organ volumes, and tissue-specific parameters. wikipedia.org

PBPK modeling is utilized in pharmaceutical research and drug development to predict drug behavior in the body. wikipedia.org It can be a valuable tool in early drug development to identify and mitigate absorption risks. nih.gov By combining PBPK modeling with laboratory tests, scientists can predict how a drug will be absorbed, identify potential absorption problems early on, and assess the potential of different formulations. nih.gov PBPK modeling can also help in designing and optimizing preclinical and clinical studies regarding factors like dose. nih.gov This approach can save time, money, and resources by potentially reducing the need for drug reformulation or repeated trials. nih.gov

PBPK models can be applied to investigate drug pharmacokinetics under different physiological and pathological conditions or in different age groups. nih.gov They can support decision-making during drug discovery and potentially help clinical trials become more "confirmatory" rather than "exploratory." nih.gov While PBPK models offer significant benefits, they require comprehensive data on physiological, biochemical, and physicochemical processes, which may not always be readily available from a single source. nih.gov

Biomarker Discovery and Validation in Preclinical Models

Biomarkers are measurable indicators of a biological process, disease state, or response to treatment. In preclinical drug development, biomarkers are essential tools used to evaluate a compound's pharmacokinetics, pharmacodynamics, and potential toxicity. They provide crucial insights into how a drug candidate might behave in human systems before progressing to clinical trials. Preclinical biomarkers are identified and validated in early development phases, often using in vitro models like patient-derived organoids and in vivo systems such as patient-derived xenografts (PDX).

Biomarkers in preclinical studies help researchers predict how a drug will perform in humans, guiding the selection and optimization of drug candidates. They are essential for assessing drug metabolism and clearance to predict dosing requirements and for identifying potential toxicities early in development, which can reduce the risk of late-stage failures. Preclinical biomarker analysis is a critical component of safety assessment testing, evaluating potential adverse effects and the safety profile of a drug candidate. This assessment helps determine the dose range and informs safe starting doses for first-in-human clinical trials. Biomarkers are also used in disease models to facilitate early drug discovery and lead compound screening.

Biomarker discovery can be hypothesis-driven or hypothesis-free (data-driven). Hypothesis-free approaches leverage high-throughput "omics" technologies like genomics, proteomics, and metabolomics, combined with large-scale data analytics, to identify biomarkers without preconceived notions of their relevance. This unbiased strategy can uncover novel biomarkers and provide a more holistic understanding of complex biological systems.

Validation of biomarkers in preclinical models is crucial to ensure their reliability and predictability for clinical outcomes. An appropriate combination of biomarker identification, bioanalytical methods development and validation, and mechanism-based PK/PD models can provide powerful insights and guidance for effective and efficient rational drug development.

Compound Information

Dragabine Derivatives and Analogues Research

Design and Synthesis of Novel Analogues

The design and synthesis of novel Dragabine analogues and derivatives are central to exploring the chemical space around the parent compound and identifying structures with potentially enhanced or altered biological activities researchgate.netscispace.com. The initial isolation and structure elucidation of this compound and northis compound provided the foundational structures for subsequent synthetic efforts researchgate.netuchile.cl.

Synthetic strategies for creating this compound analogues often involve modifications to the azahomoaporphine skeleton. While specific detailed synthetic routes for a wide range of this compound analogues are not extensively detailed in the provided search results, the general approach in medicinal chemistry for generating analogues includes modifying functional groups, altering the substitution patterns on the aromatic rings, or modifying the heterocyclic ring system itself gcprohru.ac.innih.govresearchgate.net. For instance, studies on other alkaloid scaffolds and related heterocyclic systems demonstrate various synthetic methodologies employed, such as condensation reactions, functional group interconversions, and the construction of modified ring systems researchgate.netnih.govgsconlinepress.commdpi.comorientjchem.orgresearchgate.net. The synthesis of N-arylsulfonylated C-homoaporphine alkaloids, structurally related to this compound's core, has been reported, highlighting the feasibility of creating modified structures within this class researchgate.netresearchgate.net. These synthetic efforts aim to produce a library of compounds that can then be evaluated for their biological properties.

Comparative Pharmacological Activity of Derivatives

Comparative pharmacological studies are crucial for assessing the impact of structural modifications on the biological activity of this compound derivatives. While comprehensive data on a wide range of this compound derivatives is not available in the provided snippets, research has indicated that C-homoaporphines, the structural class to which this compound belongs, have shown potential as antiplatelet and antimicrobial agents researchgate.netresearchgate.net.

Studies on related compound classes, such as other alkaloids or heterocyclic derivatives, demonstrate how structural changes can lead to significant differences in potency and activity profiles gsconlinepress.commdpi.comorientjchem.orgresearchgate.netnih.govnih.govwikipedia.orgnih.gov. For example, research on fentanyl analogues shows that subtle structural variations can result in profound differences in pharmacological effects and potency wikipedia.orgnih.gov. Similarly, studies on peptide analogues highlight how conformational constraints and amino acid substitutions impact activity and duration of action nih.gov.

Although specific comparative data tables for this compound derivatives are not present in the search results, the general principle in medicinal chemistry is that even minor structural changes can influence binding affinity to biological targets, leading to varied pharmacological outcomes nih.govu-tokyo.ac.jpresearchgate.netufrj.brdrughunter.comwikipedia.org. Future research would involve synthesizing a series of this compound derivatives and systematically evaluating their activity in relevant biological assays to establish clear structure-activity relationships.

SAR Elucidation for Designed Compounds

Structure-Activity Relationship (SAR) elucidation is a fundamental aspect of drug discovery that aims to understand how variations in chemical structure correlate with changes in biological activity. For this compound and its derivatives, SAR studies would involve synthesizing a series of analogues with targeted structural modifications and evaluating their biological activity to identify which parts of the molecule are essential for activity and which modifications enhance or diminish it researchgate.netgsconlinepress.comresearchgate.netu-tokyo.ac.jpufrj.brdrughunter.comwikipedia.orgresearchgate.net.

While detailed SAR data specifically for this compound is limited in the provided information, the identification of C-homoaporphines as a class with antiplatelet and antimicrobial properties suggests initial SAR insights at the scaffold level researchgate.netresearchgate.net. Thorough SAR studies would involve systematic variations of substituents on the azahomoaporphine core, including changes in position, electronic properties, and steric bulk, followed by rigorous biological testing. This process helps in identifying key pharmacophoric elements necessary for interaction with biological targets u-tokyo.ac.jpufrj.brresearchgate.net.

For example, in studies on other compound series, SAR has revealed that the position and nature of substituents on aromatic rings or modifications to heterocyclic systems can significantly impact potency and selectivity gsconlinepress.comorientjchem.orgresearchgate.netnih.gov. Applying similar systematic approaches to this compound analogues would be crucial for optimizing their biological activity.

Bioisosteric Modifications and Their Impact on Activity

Applying bioisosteric modifications to the this compound structure would involve replacing specific atoms or functional groups with their bioisosteric equivalents. For instance, a carbonyl group might be replaced by a sulfonyl group, or a phenyl ring by a different heterocyclic system, provided these replacements maintain similar electronic and steric profiles relevant to target binding researchgate.netdrughunter.comwikipedia.orgresearchgate.netucl.ac.ukenamine.net.

The impact of bioisosteric modifications on activity can vary. In some cases, bioisosteric replacement can retain or even enhance activity, while in others, it can lead to a loss of activity or altered selectivity nih.govu-tokyo.ac.jpufrj.br. For example, replacing a carbon atom with a sulfur atom in one study significantly decreased the affinity towards a specific enzyme target nih.gov. Conversely, other bioisosteric replacements have successfully improved metabolic stability or potency drughunter.comucl.ac.uk.

For this compound, potential bioisosteric modifications could involve exploring replacements within the azahomoaporphine ring system or on any attached substituents. The outcome of such modifications on the antiplatelet or antimicrobial activity would need to be systematically evaluated through synthesis and biological testing to determine the utility of bioisosterism in optimizing this compound-based compounds. The success of bioisosteric replacements is highly context-dependent and requires careful consideration of the specific interactions between the molecule and its biological target ufrj.brdrughunter.com.

Advanced Research Techniques and Methodologies Applied to Dragabine Studies

Omics Technologies (e.g., Proteomics, Metabolomics for pathway elucidation)

Omics technologies, such as proteomics and metabolomics, offer large-scale analysis of biological molecules, providing comprehensive insights into biological systems. humanspecificresearch.orgfrontiersin.orgnih.gov Proteomics focuses on the large-scale study of proteins, including their abundance and functions, while metabolomics involves the comprehensive analysis of metabolites within biological samples. humanspecificresearch.orgfrontiersin.org These approaches can be applied to understand the effects of Dragabine on cellular processes and to identify potential protein targets or metabolic pathways it may influence. By analyzing changes in protein expression (proteomics) or metabolite profiles (metabolomics) in biological systems exposed to this compound, researchers can gain insights into its mechanism of action and identify relevant biological pathways. humanspecificresearch.orgmdpi.com For example, metabolomics can help identify metabolic pathways and specific metabolites that are dysregulated in the presence of a compound, potentially leading to the identification of therapeutic targets. mdpi.com While specific detailed research findings on this compound using omics technologies were not found in the provided search results, the general application of these technologies in drug discovery and understanding biological mechanisms is well-established. humanspecificresearch.orgfrontiersin.orgnih.govmdpi.com

Advanced Imaging Techniques for Molecular Visualization

Advanced imaging techniques are essential for visualizing molecular structures and interactions. These techniques can provide spatial information and help understand how this compound might interact with cellular components or biological targets. Examples of advanced imaging techniques include various forms of microscopy and spectroscopic imaging. While the search results discuss advanced imaging techniques in general, such as MRI, CT scans, PET scans, and optical coherence tomography for medical applications, and 3D surface and volumetric scanning for cultural artifacts, specific applications of these techniques for the direct molecular visualization of this compound were not detailed. digitalclassicist.orgdvrphx.comnih.govfrontiersin.orgnih.gov However, techniques like high-resolution microscopy or spectroscopic imaging could potentially be used to study the localization of labeled this compound within cells or its interaction with specific proteins, although specific studies on this compound were not found.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling play a significant role in understanding the behavior of molecules like this compound at an atomic level. tarosdiscovery.comavogadro.ccphysics.gov.az These methods use computer simulations to predict molecular properties, interactions, and reactions. tarosdiscovery.commetrotechinstitute.org They are widely used in drug discovery to accelerate the identification and optimization of potential drug candidates. tarosdiscovery.commetrotechinstitute.orgmednexus.orgmdpi.commanning.com

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are a fundamental approach in computational chemistry used to study the electronic structure and properties of molecules. wustl.eduucl.ac.uknumberanalytics.comrsc.org These calculations are based on the principles of quantum mechanics and can provide detailed information about molecular geometries, energies, and reactivity. wustl.edunumberanalytics.com While computationally intensive, QM calculations can offer highly accurate insights into the behavior of small to medium-sized molecules or specific regions of larger systems. rsc.org They are used to predict various molecular properties and optoelectronic properties of molecular materials. rsc.org Although specific quantum mechanical calculations applied to this compound were not found in the provided search results, this technique could be applied to study this compound's electronic distribution, potential reaction pathways, or interactions with active sites of enzymes like MAO. researchgate.netmdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. metrotechinstitute.orgamericanpeptidesociety.orgunifi.itschrodinger.com By applying principles of classical mechanics and force fields, MD simulations provide insights into the dynamics and interactions of molecules in a biological system. metrotechinstitute.orgamericanpeptidesociety.org In the context of drug discovery, MD simulations are used to study the interactions between potential drug molecules and their biological targets, such as proteins. metrotechinstitute.org They can help assess the binding energetics and kinetics of ligand-receptor interactions, guiding the selection of promising candidate molecules. metrotechinstitute.org MD simulations can also be used to study the behavior of molecules in different environments, such as in solution or membranes. americanpeptidesociety.orgmdpi.com While no specific MD simulation studies on this compound were found, this technique would be valuable for understanding how this compound interacts with potential protein targets, its conformational flexibility, and its behavior in a biological environment. metrotechinstitute.orgamericanpeptidesociety.org

Machine Learning and Artificial Intelligence in Drug Discovery

Machine learning (ML) and artificial intelligence (AI) are increasingly being integrated into drug discovery processes to enhance efficiency and accuracy. mednexus.orgmdpi.commanning.com These techniques can be used to analyze large datasets, predict molecular properties, identify potential drug candidates, and optimize molecular structures. mednexus.orgmdpi.commanning.comyoutube.com ML algorithms can be applied at various stages of drug discovery, including finding new uses for drugs, predicting drug-protein interactions, assessing drug efficacy, and optimizing molecular bioactivity. mdpi.com Quantitative Structure-Activity Relationship (QSAR) is a technique that applies machine learning to learn the relationship between chemical structure and biological activity. youtube.com Deep learning, a type of machine learning, has shown transformative impact in various domains, including computational chemistry, by outperforming traditional models in tasks like quantitative structure-activity relationship and virtual screening. mdpi.comarxiv.orgnih.gov While the search results highlight the general application of ML/AI in drug discovery, specific instances of these techniques being applied directly to this compound research were not identified. However, ML models could be trained on datasets including this compound and similar compounds to predict its activity against specific targets or its pharmacokinetic properties. mednexus.orgmdpi.commanning.comyoutube.com

High-Throughput Screening Methodologies

High-throughput screening (HTS) is a drug discovery process that enables the automated testing of large numbers of chemical or biological compounds against a specific biological target. bmglabtech.comwikipedia.orgnih.govsigmaaldrich.com HTS leverages robotics and automation to quickly assess the biological or biochemical activity of a large volume of molecules. bmglabtech.comwikipedia.org This process is crucial for identifying initial "hits" or "leads" from large compound libraries that show desired activity. bmglabtech.com HTS typically involves preparing samples in microplates, automating the assay procedure, and using detectors to measure the results. bmglabtech.comwikipedia.org While the search results describe HTS in general and its application in screening compound libraries for various targets like enzymes or protein-protein interactions, specific HTS campaigns involving this compound were not mentioned. bmglabtech.comsigmaaldrich.comdianabiotech.com However, this compound, as a natural product or a synthesized analog, could be included in compound libraries screened using HTS against relevant biological targets, such as MAO enzymes, to evaluate its inhibitory potential. researchgate.netbmglabtech.com

Future Research Directions and Unanswered Questions

Emerging Research Avenues

Emerging research avenues for Dragabine are largely centered around a deeper understanding of its fundamental properties, potential biological activities, and pathways related to its existence in nature. Given its isolation from plants known to contain a variety of alkaloids with diverse pharmacological activities, exploring the potential bioactivity of this compound itself is a significant emerging area. researchgate.netufpb.br While the initial reports focused on its structural elucidation, future studies could investigate potential interactions with biological targets, drawing parallels from research on other Annonaceae alkaloids which have shown various activities, including antitumor and antileishmanial effects. researchgate.netufpb.brgrafiati.comresearchgate.net

Another critical avenue involves the detailed study of this compound's biosynthesis. Understanding how plants synthesize this novel azahomoaporphine skeleton could open possibilities for sustainable production methods, potentially through synthetic biology or optimized extraction techniques. Research into the biosynthetic pathways of other complex natural products, such as lignans, provides a precedent for this type of investigation, often involving the mimicking of oxidative radical cyclizations. springernature.com

Furthermore, exploring the ecological role of this compound in the plants from which it is isolated represents an emerging research area. Alkaloids in plants often serve defensive purposes or play roles in plant-environment interactions. Investigating these aspects could provide insights into the natural function of this compound and potentially reveal novel properties.

Integration of Novel Technologies in this compound Research

The future of this compound research will significantly benefit from the integration of novel technologies. Advanced spectroscopic and analytical techniques can provide more detailed structural information and enable the detection and quantification of this compound in complex biological matrices or plant extracts. Techniques like high-resolution mass spectrometry and advanced NMR spectroscopy could be crucial for identifying related compounds or metabolites.

Computational approaches, such as molecular docking and machine learning, which have been applied to other alkaloid research, could be employed to predict potential biological targets and pharmacological activities of this compound based on its structure. ufpb.br This in silico screening could help prioritize experimental research directions.

Modern separation techniques, including countercurrent chromatography and advanced HPLC methods, can improve the efficiency and yield of this compound isolation from natural sources, which is often a challenge for novel natural products.

Furthermore, the application of 'omics' technologies, such as transcriptomics and metabolomics, to the source plants could help identify the genes and enzymes involved in this compound biosynthesis, paving the way for metabolic engineering approaches. nih.gov

Interdisciplinary Collaborations in Alkaloid Research

Advancing the understanding of this compound, like many complex natural products, necessitates interdisciplinary collaborations. Research into alkaloids naturally bridges chemistry, biology, pharmacology, and ecology.

Chemists are essential for the isolation, structural elucidation, and potential synthesis of this compound and its analogs. Biologists and botanists contribute by identifying potential plant sources, understanding the plant's biology, and investigating the ecological context of this compound production. Pharmacologists are crucial for evaluating any potential biological activities and determining mechanisms of action.

Future research on this compound could particularly benefit from collaborations with experts in:

Genomics and Bioinformatics: To identify biosynthetic gene clusters and understand the genetic basis of this compound production. nih.gov

Computational Chemistry: For in silico studies of structure-activity relationships and target prediction. ufpb.br

Ecology: To investigate the role of this compound in plant interactions and the environment.

Analytical Chemistry: For developing sensitive and specific methods for detection and quantification.

Interdisciplinary collaborations foster a comprehensive approach to research, integrating diverse methodologies and perspectives to tackle complex scientific questions, ultimately driving scientific advancements. yale.edunih.govnih.gov Such collaborations are increasingly recognized as vital for generating high-quality, actionable research, particularly in fields involving natural products with potential biological significance. nih.gov

Q & A

Q. How should researchers report contradictory findings in this compound-related publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.